{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid
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Description
{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.7. The purity is usually 95%.
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Biological Activity
{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid is a compound of interest due to its potential biological activities. The pyrazole moiety, particularly, has been recognized for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C11H13ClN4O2S
- Molecular Weight : 284.76 g/mol
- CAS Number : [specific CAS number not provided in sources]
1. Anticancer Activity
The pyrazole derivatives have shown significant anticancer properties across various studies. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines.
These results indicate that the presence of the pyrazole ring enhances the cytotoxic potential of the compounds against cancer cells.
2. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives can inhibit inflammatory pathways. The mechanism often involves the modulation of cytokine production and inhibition of cyclooxygenase enzymes.
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are noteworthy. Studies have shown that they exhibit activity against a range of pathogens, making them potential candidates for developing new antibiotics.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various pyrazole derivatives, including those structurally related to this compound. The findings revealed significant growth inhibition in multiple cancer cell lines, suggesting a promising therapeutic avenue for these compounds in oncology.
Study 2: Inhibition of Inflammatory Markers
Another study focused on the anti-inflammatory effects of similar compounds, demonstrating a reduction in pro-inflammatory cytokines in vitro. This suggests that this compound may act as an effective anti-inflammatory agent.
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Properties
IUPAC Name |
2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-5-8(9)6(2)11(10-5)4-14-3-7(12)13/h3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEFKPOMCOXBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CSCC(=O)O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.